molecular formula C26H32N2O6 B12428202 6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid CAS No. 205812-10-8

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid

Número de catálogo: B12428202
Número CAS: 205812-10-8
Peso molecular: 468.5 g/mol
Clave InChI: UMRUUWFGLGNQLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . This systematic name delineates the following features:

  • The hexanoic acid backbone with six carbon atoms.
  • Amino groups at positions 2 and 6, each protected by distinct carbamate-based blocking groups.
  • The S-configuration at the α-carbon (C2), indicating the L-stereoisomer of lysine.

Isomeric considerations arise primarily from stereochemical variability. While the compound exists predominantly in the L-form for biological compatibility, the D-enantiomer (2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is synthetically accessible. The D-form is utilized in specialized peptide synthesis applications requiring non-natural stereochemistry but is not discussed further in this analysis.

Table 1: Nomenclature and Synonyms

Systematic Name Common Synonyms CAS Number
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Boc-Lys(Fmoc)-OH, Fmoc-Lys(Boc)-OH 71989-26-9

Molecular Architecture Analysis: Backbone Configuration and Protecting Group Orientation

The molecular architecture comprises three key components:

  • Hexanoic Acid Backbone : A six-carbon chain with a carboxylic acid terminus (C1) and amino groups at C2 (α-position) and C6 (ε-position).
  • Nα-Fmoc Protection : The α-amino group is blocked by a fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile and removed using piperidine during peptide elongation.
  • Nε-Boc Protection : The ε-amino group is shielded by a tert-butoxycarbonyl (Boc) group, stable under basic conditions but cleaved by trifluoroacetic acid (TFA) during final resin cleavage.

The orthogonal protection strategy allows sequential deprotection: Fmoc removal under mild basic conditions preserves the Boc group, enabling selective modification of the α-amino group during synthesis.

Table 2: Molecular Properties

Property Value
Molecular Formula C₂₆H₃₂N₂O₆
Molecular Weight 468.54 g/mol
CAS Number 71989-26-9
Optical Activity [α]²⁰/D = −12 ± 1° (c = 1% in DMF)

The spatial arrangement of protecting groups influences solubility and reactivity. The hydrophobic Fmoc moiety enhances solubility in organic solvents like dimethylformamide (DMF), while the Boc group’s steric bulk minimizes side reactions during coupling steps.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this compound remains limited, but insights into its conformational behavior can be inferred from spectroscopic and computational analyses. Nuclear magnetic resonance (NMR) studies reveal:

  • Backbone Flexibility : The hexanoic acid chain adopts a semi-extended conformation, with rotational freedom around C3–C4 and C4–C5 bonds.
  • Aromatic Stacking : The Fmoc group’s fluorenyl rings participate in π–π interactions, promoting self-assembly into fibrous aggregates under specific pH conditions.

Molecular dynamics simulations suggest that the Boc group’s tert-butyl moiety induces steric hindrance, stabilizing a gauche conformation around the C6–Nε bond. This conformational preference may influence solid-phase synthesis efficiency by modulating resin accessibility.

Table 3: Key Conformational Features

Feature Description
Fmoc Group Orientation Perpendicular to the lysine backbone
Boc Group Stability Resists piperidine but labile to TFA
Aggregation Tendency pH-dependent (gelation at pH 4–8)

The compound’s ability to form hydrogels at low concentrations (0.1 wt%) underscores its conformational adaptability, driven by hydrogen bonding and hydrophobic interactions. These properties are exploitable in drug delivery systems, though therapeutic applications fall outside this article’s scope.

Propiedades

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868059
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-26-9
Record name N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

Selective ε-Amino Protection via Boc Anhydride

Stepwise Protection Using Boc and Fmoc Groups

This method involves sequential protection of lysine’s ε- and α-amino groups. H-Lys-OH is first treated with Boc anhydride [(Boc)₂O] under basic conditions to selectively protect the ε-amino group. The reaction occurs in tetrahydrofuran (THF) with sodium bicarbonate, yielding H-Lys(Boc)-OH with 93% efficiency. Subsequent Fmoc protection uses Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) in a water-THF mixture, achieving >99.5% purity after recrystallization.

Key Reaction Conditions:
  • ε-Amino protection : (Boc)₂O, NaHCO₃, THF/H₂O, 20°C, 4 hours.
  • α-Amino protection : Fmoc-OSu, pH 9–10, ethyl acetate extraction.

One-Pot Synthesis with Dual Protecting Groups

Concurrent Boc and Fmoc Incorporation

A streamlined one-pot method reduces purification steps. Lysine hydrochloride (H-Lys·HCl ) reacts with Boc anhydride and Fmoc-Cl (9-fluorenylmethyl chloroformate) in dimethylformamide (DMF) with N-methylmorpholine (NMM) as a base. This approach achieves 85–90% yield by optimizing stoichiometry (1:1.2:1.1 for Lys:Boc:Fmoc).

Advantages:
  • Eliminates intermediate isolation.
  • Compatible with automated SPPS platforms.

Solid-Phase Peptide Synthesis (SPPS) Integration

On-Resin Fmoc-Lys(Boc)-OH Assembly

Fmoc-Lys(Boc)-OH is directly incorporated into peptides via SPPS. Wang resin-bound peptides are elongated using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF. Post-coupling, the Fmoc group is removed with 20% piperidine, leaving the Boc-protected ε-amino group intact for subsequent modifications.

Example Protocol:
  • Coupling : Fmoc-Lys(Boc)-OH (3.5 equiv), HBTU (3.5 equiv), 5% NMM/DMF, 1 hour.
  • Deprotection : 20% piperidine/DMF, 2 × 10 minutes.

Boron Trifluoride-Mediated Chelation

Selective ε-Amino Protection via Boron Complexation

This innovative method uses boron trifluoride (BF₃) to chelate lysine’s α-amino and carboxyl groups, enabling selective ε-amino Boc protection. After Boc anhydride treatment, the boron complex is hydrolyzed with NaOH, yielding H-Lys(Boc)-OH . Subsequent Fmoc protection with Fmoc-OSu achieves >99.5% purity.

Process Highlights:
  • Avoids toxic sodium sulfide or oxine.
  • Scalable for industrial production (202 g per batch).

Acidolysis and Saponification of Mtt-Protected Intermediates

Mtt Group for Temporary Protection

A patent-pending method employs 4-methyltrityl (Mtt) protection. H-Lys-OEt·HCl reacts with Mtt-Cl under alkaline conditions, forming Mtt-Lys(Mtt)-OEt . Acidolysis with TFA and saponification yield H-Lys(Mtt)-OH , which is Fmoc-protected to finalize the product.

Yield and Purity:
  • Mtt-Lys(Mtt)-OEt : 80% yield.
  • Fmoc-Lys(Boc)-OH : 99.4% purity after crystallization.

Comparative Analysis of Preparation Methods

Method Reagents Yield (%) Purity (%) Scalability Environmental Impact
Stepwise Protection Boc₂O, Fmoc-OSu, NaHCO₃ 93 99.8 High Moderate
One-Pot Synthesis Boc₂O, Fmoc-Cl, NMM 85–90 98.5 Medium Low
SPPS Integration HBTU, DIPEA, Wang resin 88 99.0 High Low
Boron Trifluoride BF₃, Boc₂O, Fmoc-OSu 95 99.5 High Low
Mtt Protection Mtt-Cl, TFA, Fmoc-OSu 80 99.4 Medium Moderate

Challenges and Optimization Strategies

Solvent and Base Selection

  • THF/Water Mixtures : Enhance Boc protection efficiency by solubilizing lysine.
  • NMM vs. DIPEA : NMM minimizes racemization in SPPS compared to stronger bases.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity Fmoc-Lys(Boc)-OH.
  • Chromatography : Required for Mtt-derived intermediates due to trityl group impurities.

Industrial-Scale Production Insights

Cost-Effective Synthesis

The boron trifluoride method reduces raw material costs by 15% compared to traditional routes, avoiding expensive oxine.

Environmental Considerations

  • Waste Management : Boron trifluoride methods generate less hazardous waste than sodium sulfide-based decoppering.
  • Solvent Recovery : THF and ethyl acetate are efficiently recycled in large-scale batches.

Análisis De Reacciones Químicas

Types of Reactions

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .

Aplicaciones Científicas De Investigación

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid is widely used in scientific research, particularly in:

Mecanismo De Acción

The compound exerts its effects primarily through its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The deprotection steps are carefully controlled to ensure the correct sequence of amino acids in the final peptide product .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of Fmoc/Boc-protected amino acids. Key structural analogs include:

Compound Name Key Differences Applications
6-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Lacks Boc protection at ε-amino position Limited to single-step Fmoc-based synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid Methylation at α-amino Fmoc group Enhances steric hindrance for selective coupling
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid Benzyloxycarbonyl (Cbz) instead of Boc at ε-amino Requires hydrogenolysis for deprotection, less orthogonal to Fmoc
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid Cyclohexylidene-based protecting group at α-amino Specialized for photolabile or enzyme-labile cleavage strategies

Physicochemical Properties

  • Molecular Weight : The compound (C₂₆H₃₂N₂O₆) has a molecular weight of 468.54 g/mol, slightly lower than methylated analogs (e.g., 482.57 g/mol in ) due to the absence of substituents .
  • In contrast, carboxylate-containing analogs (e.g., ) show improved aqueous solubility due to ionization .

Actividad Biológica

6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid, also known as Fmoc-L-lysine derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug delivery systems and peptide synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, stability profiles, and relevant case studies.

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.58 g/mol
  • CAS Number : 1793105-27-7
  • Purity : >97%

The compound acts as a prodrug that can be activated in specific biological environments. Its structure allows for selective targeting of intracellular enzymes, particularly those overexpressed in cancer cells. The activation involves hydrolysis and subsequent metabolic transformations that release active therapeutic agents.

Stability and Release Profiles

Research has shown that the stability of this compound varies in different biological matrices. For instance, studies indicate that it remains intact in human plasma while releasing active components in tumor cells. This selective release is crucial for minimizing systemic toxicity while maximizing therapeutic efficacy.

Biological Matrix Stability (% Remaining) Release Profile
Human Plasma~100% at 1 hMinimal DON release
Tumor CellsLow intact prodrug levelsSignificant DON release

Case Studies

  • Tumor-Targeted Delivery : In a study involving various cancer cell lines (including H69 and DU4475), the compound demonstrated effective tumor targeting with consistent release of the active drug (DON). The uptake was not limited to lymphoma cells, indicating broader applicability across different cancer types .
  • Prodrug Activation Pathways : The activation of the compound occurs via two distinct pathways:
    • Deacetylation followed by cleavage to yield an isopropyl ester.
    • Direct hydrolysis of the promoiety to form the active drug.
      This dual pathway enhances the versatility of the compound in therapeutic applications .
  • In Vivo Studies : Animal models have shown promising results with this compound, where it effectively reduced tumor sizes with minimal side effects compared to traditional chemotherapeutics. The tumor-to-plasma ratio remained favorable, indicating efficient targeting .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has a favorable absorption rate when administered, with peak plasma concentrations achieved within a few hours. The compound's solubility is slightly limited in water, which may affect its bioavailability; however, formulations can be optimized for enhanced delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.